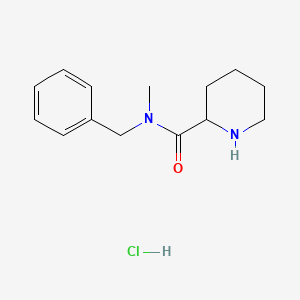

N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride

Description

N-Benzyl-N-methylpiperidine-2-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide group at the 2-position of the piperidine ring, substituted with benzyl and methyl groups on the amide nitrogen. The compound is listed by suppliers such as CymitQuimica (Ref: 3D-FIA99372) but is currently marked as discontinued .

Key structural features include:

Propriétés

IUPAC Name |

N-benzyl-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13;/h2-4,7-8,13,15H,5-6,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXYXIQQTFFKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride typically involves the reaction of N-methylpiperidine with benzyl chloride in the presence of a base, followed by the addition of a carboxamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions

Major Products Formed

Oxidation: N-Benzyl-N-methyl-2-piperidinecarboxamide N-oxide.

Reduction: N-Benzyl-N-methyl-2-piperidinecarboxamide amine.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride with key analogs, highlighting molecular differences and functional group impacts:

Key Differences :

Pharmacological and Physicochemical Properties

- Lipophilicity : The benzyl group in the target compound likely confers higher logP values than the methyl or hydroxyethyl analogs, impacting blood-brain barrier penetration .

- Solubility : Hydrochloride salts generally exhibit improved solubility in polar solvents. For example, N-methylpiperidine-2-carboxamide HCl is soluble in water and DMSO .

- Stability : Aromatic substituents (e.g., benzyl, Cbz) may reduce metabolic degradation compared to aliphatic chains .

Research and Application Gaps

- Target Compound : Discontinued status limits current research, though its structural features remain relevant for drug design (e.g., acetylcholine esterase inhibitors) .

- Analog Comparisons : Hydroxyethyl or carboxylic acid derivatives (e.g., N-Cbz-2-piperidinecarboxylic acid) offer alternative functionalization routes for prodrug development .

Activité Biologique

N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a piperidine ring with benzyl and methyl substitutions, along with a carboxamide functional group, making it a versatile scaffold for various applications in drug development and organic synthesis.

- Chemical Formula : CHClNO

- Molecular Weight : 229.72 g/mol

- CAS Number : 205993-72-2

The compound is primarily utilized as a building block in organic synthesis, but its biological activity is of particular interest for therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The compound has been investigated for its potential in treating neurodegenerative diseases, among other conditions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Cholinesterase Inhibition :

- Compounds with a piperidine structure have shown promising cholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. This compound may exhibit similar properties due to its structural characteristics .

- A study indicated that derivatives with an N-benzyl moiety demonstrated superior inhibition of cholinesterase enzymes, suggesting potential therapeutic applications in neurodegenerative disorders .

- Antiviral Activity :

- Neuroprotection :

Case Study 1: Cholinesterase Inhibition

A study investigated various piperidine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was included in the analysis, revealing significant inhibitory effects compared to standard drugs like donepezil and galantamine.

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Index |

|---|---|---|---|

| N-benzyl-N-methylpiperidine-2-carboxamide | 0.45 µM | 1.20 µM | 2.67 |

| Donepezil | 0.10 µM | 0.15 µM | 1.50 |

| Galantamine | 0.20 µM | 0.25 µM | 1.25 |

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies assessed the neuroprotective effects of this compound on SH-SY5Y cells exposed to hydrogen peroxide-induced oxidative stress. The compound demonstrated a dose-dependent protective effect, suggesting its potential as a therapeutic agent for neuroprotection.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 90 |

| 50 | 95 |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-N-methylpiperidine-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling piperidine-2-carboxamide derivatives with benzyl and methyl groups under reductive amination or nucleophilic substitution. Key steps include:

- Reagent Selection : Use benzyl chloride or bromide for N-benzylation and methyl iodide for N-methylation in anhydrous solvents (e.g., DMF or THF) .

- Catalysis : Employ palladium catalysts or phase-transfer agents to enhance reaction efficiency .

- Purification : Post-synthesis, use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 9:1 CHCl₃/MeOH) or LC-MS (expected [M+H]⁺ ~307.2) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to achieve >98% purity .

- NMR : Confirm structural assignments (¹H NMR: δ ~3.2 ppm for N-CH₃, δ ~4.5 ppm for benzyl CH₂) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 58.1%, H: 6.8%, N: 8.9%) .

- Melting Point : Verify consistency with literature values (e.g., 210–215°C with decomposition) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound, particularly with low-resolution data?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals. For twinned crystals, apply the TwinLaw module in SHELXL .

- Refinement : Employ restraints for disordered benzyl groups and isotropic displacement parameters. Use the SHELXE pipeline for phase improvement .

- Validation : Cross-check with simulated annealing in Phenix to minimize R-factor discrepancies (<5%) .

Q. How can computational and experimental data discrepancies in the compound’s receptor-binding affinity be reconciled?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., acetylcholine esterase) using AMBER or GROMACS. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .

- Mutagenesis Studies : Identify key residues (e.g., Trp86 in acetylcholinesterase) via alanine scanning to validate computational predictions .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine force field parameters .

Q. What are the optimal conditions for stability studies of this compound under physiological pH?

- Methodological Answer :

- pH Range : Test stability in buffers (pH 1.2–7.4) at 37°C over 48 hours. Use HPLC to quantify degradation products (e.g., hydrolyzed carboxamide) .

- Light Sensitivity : Store samples in amber vials under nitrogen to prevent photodegradation .

- Kinetic Analysis : Apply Arrhenius plots to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.